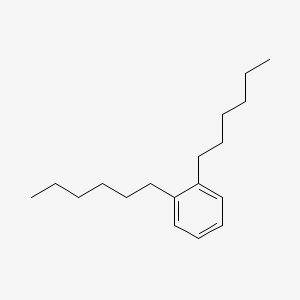

1,2-Dihexylbenzène

Vue d'ensemble

Description

1,2-Dihexylbenzene is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid with a molecular weight of 238.4 g/mol and a boiling point of 350°C. This compound is used in various fields, including medical, environmental, and industrial research.

Applications De Recherche Scientifique

1,2-Dihexylbenzene is utilized in various scientific research applications, including:

Chemistry: As a solvent or starting material for synthesizing other compounds.

Biology: In proteomics research to study protein interactions and functions.

Medicine: Potential use in drug development and pharmaceutical research.

Industry: Used in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dihexylbenzene can be synthesized through the alkylation of benzene with hexyl groups. This process typically involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction. The reaction conditions often include a temperature range of 0-50°C and a solvent like dichloromethane to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of 1,2-Dihexylbenzene may involve the use of shape-selective zeolite catalysts to achieve high selectivity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dihexylbenzene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3) to introduce substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Br2 in the presence of a catalyst like iron (Fe) at room temperature.

Major Products Formed

Oxidation: Hexylbenzoic acid.

Reduction: Hexylbenzyl alcohol.

Substitution: Brominated or nitrated derivatives of 1,2-Dihexylbenzene.

Mécanisme D'action

The mechanism of action of 1,2-Dihexylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Diethylbenzene: A benzene ring with two ethyl substituents.

1,3-Diethylbenzene: A benzene ring with two ethyl substituents in the meta position.

1,4-Diethylbenzene: A benzene ring with two ethyl substituents in the para position.

Uniqueness of 1,2-Dihexylbenzene

1,2-Dihexylbenzene is unique due to its longer alkyl chains compared to diethylbenzenes. This structural difference imparts distinct physical and chemical properties, such as higher boiling points and different solubility characteristics. These properties make 1,2-Dihexylbenzene suitable for specific applications where longer alkyl chains are advantageous .

Activité Biologique

1,2-Dihexylbenzene (1,2-DHB) is an aromatic hydrocarbon that belongs to the class of di-substituted benzenes. Its biological activity is of significant interest due to its potential effects on human health and the environment. This article explores the biological activity of 1,2-DHB, focusing on its toxicological effects, metabolic pathways, and implications for health.

1,2-Dihexylbenzene has the molecular formula and is characterized by two hexyl groups attached to a benzene ring. Its structure influences its solubility and reactivity, which are critical factors in assessing its biological activity.

Neurotoxicity

Research indicates that 1,2-DHB exhibits neurotoxic properties similar to other diethylbenzenes. A study on related compounds, particularly 1,2-diethylbenzene (1,2-DEB), highlights that these compounds can cause central and peripheral neurotoxicity. The neurotoxic effects are attributed to metabolites such as 1,2-diacetylbenzene, which form adducts with proteins involved in axonal transport .

Table 1: Summary of Neurotoxic Effects of Diethylbenzene Isomers

| Compound | Neurotoxic Effects | NOAEC (ppm) |

|---|---|---|

| 1,2-Diethylbenzene | Peripheral neurotoxicity | 34 |

| 1,3-Diethylbenzene | Mild neurotoxic symptoms observed | Not reported |

| 1,4-Diethylbenzene | Minimal neurotoxic effects reported | Not reported |

Metabolism and Bio-distribution

The metabolism of 1,2-DHB is crucial for understanding its biological activity. Studies on structurally similar compounds reveal that these compounds undergo extensive hepatic metabolism. For instance, 1,2-DEB is primarily metabolized to hydroxylated products that can accumulate in various tissues .

A bio-distribution study using whole-body autoradiography showed that after administration in rats, significant concentrations of metabolites were found in the brain and blood cells. The rapid clearance from plasma indicates a quick distribution and metabolism in tissues .

Table 2: Bio-distribution of Metabolites in Rat Tissues

| Tissue | Concentration (μg/g) | Time Post-Dose (min) |

|---|---|---|

| Brain | High | 5-15 |

| Blood Cells | Tenfold higher than plasma | Immediate |

| Lung | Higher than plasma | 24 |

Inhalation Toxicity Studies

Subchronic inhalation studies on diethylbenzene isomers have demonstrated varying degrees of toxicity. In a study involving Wistar rats exposed to different concentrations of diethylbenzene mixtures (including 1,2-DHB), clinical signs such as nasal irritation and decreased body weight were observed at higher concentrations . The no-observed-adverse-effect concentration (NOAEC) was determined to be significantly lower than the exposure levels causing observable effects.

Hepatic Effects

Oral administration studies have shown that high doses of related compounds lead to liver weight gain and changes in hepatic enzyme levels. Specifically, an increase in thyroid weight and alterations in thyroid hormone levels were noted following exposure to high doses of diethylbenzene .

Propriétés

IUPAC Name |

1,2-dihexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-3-5-7-9-13-17-15-11-12-16-18(17)14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSYDCGFYSVNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CC=C1CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565424 | |

| Record name | 1,2-Dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65910-04-5 | |

| Record name | 1,2-Dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.